molecular formula C9H14O B2876027 Bicyclo[2.2.2]octane-2-carbaldehyde CAS No. 62028-29-9

Bicyclo[2.2.2]octane-2-carbaldehyde

Cat. No. B2876027
CAS RN: 62028-29-9
M. Wt: 138.21
InChI Key: MQAXUXIWTPOYTD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-carbaldehyde is a chemical compound with the CAS Number: 62028-29-9 . It has a molecular weight of 138.21 . The IUPAC name for this compound is the same as the common name . It is typically in the form of a powder .


Synthesis Analysis

The synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the olefin metathesis approach is less explored . A simple and convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit, which are structurally similar to 11β-HSD1 inhibitors, involves sequential usage of the Diels–Alder reaction .


Molecular Structure Analysis

The InChI code for Bicyclo[2.2.2]octane-2-carbaldehyde is 1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

Bicyclo[2.2.2]octane-2-carbaldehyde has a melting point of 76-77 degrees Celsius . It is typically in the form of a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis

Bicyclo[2.2.2]octane-2-carbaldehyde: is used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process is significant for creating compounds with high enantioselectivity under metal-free conditions. Such compounds are essential in the synthesis of natural products and pharmaceuticals where the chirality of the molecule can be critical for its biological activity.

Quantum Interference-Based Insulators

The bicyclo[2.2.2]octane motif has been identified as a class of saturated group 14 quantum interference-based single-molecule insulators . This application is crucial in the field of molecular electronics, where the bicyclo[2.2.2]octane structure can be used to create insulating barriers at the molecular level.

Non-Covalent Inhibitors of SARS-CoV-2 Main Protease

Researchers have explored the use of bicyclo[2.2.2]octane derivatives as potential core scaffolds for the non-covalent inhibitors of SARS-CoV-2 3CLpro main protease . This is particularly relevant in the context of the COVID-19 pandemic, as it opens up possibilities for the development of new antiviral drugs.

Bioisosteres for Phenyl Rings

Bicyclo[2.2.2]octane structures have been studied as bioisosteres for phenyl rings . This application is important in drug design, where replacing a phenyl ring with a bicyclo[2.2.2]octane can lead to improved physicochemical properties such as increased water solubility and metabolic stability.

Privileged Structures in Medicinal Chemistry

The bicyclo[2.2.2]octane core is considered a privileged structure in medicinal chemistry . It is found in a variety of biologically significant molecules, including natural products and synthetic pharmaceuticals. The versatility of this scaffold makes it a valuable tool for the development of new therapeutic agents.

Stereochemical Analysis

Bicyclo[2.2.2]octane compounds are used in stereochemical analysis, particularly in C-13 NMR spectroscopy . This application is essential for determining the stereochemical relationships in complex organic molecules, which is a critical step in the synthesis and study of organic compounds.

Safety and Hazards

The safety information for Bicyclo[2.2.2]octane-2-carbaldehyde includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The finding of carbon, silicon, and germanium-based bicyclo[2.2.2]octanes as a class of effective quantum interference-based single-molecule insulators emphasizes the need for further exploration of the structure-function relationship in s-conjugated molecules .

properties

IUPAC Name

bicyclo[2.2.2]octane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAXUXIWTPOYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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